1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is a chemical compound classified as a beta-blocker, primarily utilized in the treatment of cardiovascular diseases. Its molecular structure features a diethylamino group, a methoxyphenoxy group, and a propanol backbone, which contribute to its pharmacological properties. The compound is recognized for its potential therapeutic effects in managing hypertension and arrhythmias, making it a subject of interest in both pharmaceutical research and clinical applications.
The synthesis of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride typically involves several key steps:
The synthesis requires precise control over reaction conditions such as temperature, pressure, and the presence of catalysts to maximize yield and purity. Advanced techniques in organic chemistry are often employed to monitor the reaction progress and ensure optimal outcomes.
The molecular formula of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is . The compound features a complex structure characterized by:
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride participates in several chemical reactions typical for beta-blockers:
The reactivity of this compound is influenced by its functional groups, allowing for diverse synthetic pathways. Understanding these reactions is crucial for developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride primarily involves blocking beta-adrenergic receptors, which are critical in regulating heart rate and blood pressure. By inhibiting these receptors, the compound leads to:
This mechanism underlies its therapeutic applications in treating conditions such as hypertension and arrhythmias.
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride exhibits several notable physical properties:
Key chemical properties include:
These properties are essential for formulation development in pharmaceutical applications .
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride has diverse applications across various fields:
These applications underscore its significance in both research and clinical settings, highlighting its role as a valuable compound in pharmacological studies.
The compound emerged from systematic structural optimization of early alpha-beta adrenergic antagonists. Its design integrates key motifs from prototypical agents:
Table 1: Structural Evolution from Early Beta Blockers
Compound | Key Structural Features | Pharmacological Target |
---|---|---|
Propranolol | Naphthaleneoxypropanolamine | β-adrenoceptor antagonist |
Labetalol (N-1518 precursor) | Benzamide-embedded amino alcohol | Combined α/β-adrenoceptor blocker |
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol | para-Methoxy phenoxy + diethylamino propanol | Adrenergic modulator |
Synthetic routes typically involve nucleophilic displacement: 4-methoxyphenol reacts with epichlorohydrin, followed by diethylamine addition under basic conditions. Final hydrochloride salt formation yields crystalline product [8]. The para-methoxy configuration enhances lipid solubility versus ortho-substituted analogs, impacting tissue penetration [5]. Pharmacologically, it classifies as a non-selective adrenergic receptor modulator with balanced affinity for α1 and β subtypes, evidenced by rightward shifts in agonist dose-response curves (pA2 β1 = 7.2; α1 = 6.8) [5].
This compound enables precise dissection of adrenergic signaling due to its reversible binding kinetics and minimal intrinsic sympathomimetic activity. Critical research applications include:
Table 2: Beta-Adrenergic Modulation Properties vs. Reference Compounds
Property | Carvedilol | Caged-Carvedilol (C-C) | 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol |
---|---|---|---|
β1 IC50 | 0.9 nM | >10 µM (uncaged: 1.2 nM) | 48 nM |
Light dependency | No | Yes (405 nm) | Modifiable via caging chemistry |
β-arrestin recruitment | Strong | None (caged) | Weak |
Molecular dynamics simulations confirm its amine group forms salt bridges with Asp3.32 in β1-adrenoceptors, while the methoxyphenoxy moiety occupies a hydrophobic subpocket near transmembrane helix 5 [2].
Emerging evidence implicates adrenergic signaling in tumor progression, positioning this compound as a molecular tool for dual-pathway investigation:
Table 3: Oncology-Relevant Signaling Pathways Modulated
Pathway | Biological Impact | Experimental Evidence |
---|---|---|
KV10.1 voltage sensing | Membrane depolarization → reduced Ca2+ influx | Patch-clamp in HEK-293 cells [3] |
β2-AR/cAMP/PKA | Cyclin D1 downregulation → G1 arrest | Luciferase reporter assays [6] |
α1-AR/PKC/MAPK | Impaired growth factor signaling → apoptosis | Western blot (phospho-ERK1/2) [7] |
These multifunctional actions highlight its utility in exploring adrenergic-dependent tumor microenvironment remodeling—particularly in stress-adenocarcinoma axis studies [3] [6].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: